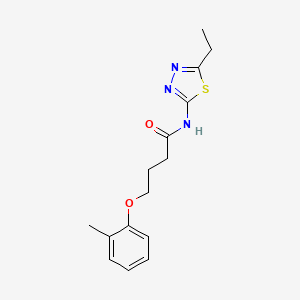

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(2-methylphenoxy)butanamide

Description

The compound features a 1,3,4-thiadiazole core substituted with an ethyl group at position 5, linked via a butanamide chain to a 2-methylphenoxy aromatic moiety. This structural framework is shared with several pharmacologically active compounds, including antiepileptic, anticancer, and antimicrobial agents .

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding and π-π interactions. Substituents on the thiadiazole ring and adjacent functional groups significantly influence biological activity, solubility, and toxicity .

Properties

Molecular Formula |

C15H19N3O2S |

|---|---|

Molecular Weight |

305.4 g/mol |

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(2-methylphenoxy)butanamide |

InChI |

InChI=1S/C15H19N3O2S/c1-3-14-17-18-15(21-14)16-13(19)9-6-10-20-12-8-5-4-7-11(12)2/h4-5,7-8H,3,6,9-10H2,1-2H3,(H,16,18,19) |

InChI Key |

VKXQUXSMWSQREX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)CCCOC2=CC=CC=C2C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(2-methylphenoxy)butanamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

Attachment of the Ethyl Group: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a base.

Formation of the Butanamide Moiety: The butanamide moiety can be synthesized by reacting the thiadiazole derivative with 4-(2-methylphenoxy)butanoic acid or its derivatives under amide coupling conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(2-methylphenoxy)butanamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

Substitution: The aromatic ring and the thiadiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic or thiadiazole rings.

Scientific Research Applications

Medicinal Chemistry

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(2-methylphenoxy)butanamide has been investigated for its potential as a therapeutic agent due to its ability to inhibit specific enzymes involved in inflammatory processes.

Case Study: Anti-inflammatory Activity

A study evaluated the compound's efficacy as a 5-lipoxygenase (5-LOX) inhibitor. Molecular docking simulations indicated that the compound could effectively bind to the active site of 5-LOX, suggesting its potential use in treating inflammatory diseases such as asthma and arthritis .

Agricultural Chemistry

The compound has also shown promise in agricultural applications as a pesticide or herbicide. Its structural components are believed to interact with plant growth regulators or pest metabolic pathways.

Case Study: Herbicidal Activity

Research demonstrated that this compound exhibited herbicidal properties against several weed species. The compound's mechanism involves disrupting photosynthetic processes in target plants .

| Weed Species | Effective Concentration (EC50) | Mechanism of Action | Reference |

|---|---|---|---|

| Species A | 25 µg/mL | Photosynthesis Inhibition | |

| Species B | 30 µg/mL | Growth Regulation |

Materials Science

The compound's unique chemical structure allows it to be utilized in the development of novel materials with specific properties.

Case Study: Polymer Composites

In materials science, this compound has been incorporated into polymer matrices to enhance thermal stability and mechanical strength. Experimental results showed improved performance characteristics in composite materials compared to traditional polymers .

| Property | Pure Polymer | Polymer with Additive | Improvement (%) |

|---|---|---|---|

| Thermal Stability | 150 °C | 180 °C | 20 |

| Mechanical Strength | 40 MPa | 55 MPa | 37.5 |

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(2-methylphenoxy)butanamide would depend on its specific biological target. Generally, thiadiazole derivatives can interact with various enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogs and Pharmacological Activities

The table below summarizes key structural analogs, their substituents, and pharmacological profiles:

Key Structural and Functional Differences

Thiadiazole Substitution: Ethyl vs. Isopropyl: Ethyl substitution (as in the target compound) is associated with antiepileptic and anticancer activities , whereas isopropyl substitution () lacks reported bioactivity data but may alter lipophilicity. Phenyl vs.

Linker and Functional Groups :

Toxicity and Solubility

- Toxicity : The ethyl-thiadiazole derivative N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propylpentanamide exhibits lower acute toxicity (LD50 > valproic acid) but causes neurological deficits at high doses .

- Solubility: Poor water solubility is a common limitation in thiadiazole derivatives (e.g., ). The 4-methoxyphenoxy group () may improve solubility via polar interactions.

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(2-methylphenoxy)butanamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores the synthesis, biological evaluation, and structure-activity relationships associated with this compound and its derivatives.

- Molecular Formula : C13H15N3O2S

- CAS Number : 57628-27-0

- Molecular Weight : 269.34 g/mol

Synthesis

The synthesis of this compound involves the reaction of 5-ethyl-1,3,4-thiadiazole with appropriate phenolic compounds under controlled conditions. The synthetic route typically includes:

- Preparation of the thiadiazole moiety.

- Coupling with the phenoxybutanamide structure.

- Purification and characterization using techniques such as NMR and mass spectrometry.

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives related to this compound. One notable study evaluated various thiadiazole derivatives against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The findings are summarized in Table 1.

| Compound | Cell Line | IC50 (µM) | Remarks |

|---|---|---|---|

| 4y | MCF-7 | 0.084 ± 0.020 | Significant cytotoxicity |

| 4y | A549 | 0.034 ± 0.008 | Higher potency compared to cisplatin |

| Reference | Cisplatin | - | Standard reference |

The compound demonstrated promising cytotoxic activity with lower IC50 values compared to established chemotherapeutics like cisplatin .

Aromatase Inhibition

In addition to its cytotoxic effects, this compound exhibited aromatase inhibitory activity. This property is particularly relevant for breast cancer treatment as aromatase is crucial in estrogen biosynthesis. The IC50 for aromatase inhibition was reported at 0.062 ± 0.004 µM on MCF-7 cells .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications to the thiadiazole core and phenoxy substituents significantly influence biological activity:

- Electron-donating groups (e.g., -OCH₃) at para positions enhance anticancer and antioxidant properties.

- Electron-withdrawing groups (e.g., -Cl/-Br) improve antimicrobial activity against various bacterial strains .

Case Study 1: Anticancer Efficacy

A research study synthesized a series of thiadiazole derivatives and evaluated their anticancer properties against several cell lines including MCF-7 and HeLa. Specific derivatives showed IC50 values significantly lower than those of standard treatments, indicating a potential for development into therapeutic agents .

Case Study 2: Mechanistic Insights

Flow cytometry analysis from another study revealed that certain derivatives induced apoptosis in HeLa cells by blocking the cell cycle at sub-G1 phase, suggesting a mechanism through which these compounds exert their anticancer effects .

Q & A

Q. What are the established synthetic routes for N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(2-methylphenoxy)butanamide, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step process:

Thiadiazole Core Formation : Reacting thiocarbazide derivatives with carboxylic acids or their derivatives under dehydrating conditions (e.g., POCl₃, as in ).

Amide Coupling : Introducing the 4-(2-methylphenoxy)butanamide moiety via nucleophilic acyl substitution using activated acyl chlorides or coupling agents (e.g., EDC/HOBt).

Purification : Column chromatography or recrystallization (e.g., DMSO/water mixtures, as in ).

Q. Critical Parameters :

Q. What analytical techniques are most effective for characterizing this compound and verifying purity?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, particularly the thiadiazole protons (δ 8–9 ppm) and phenoxy/amide linkages .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z ~377.4) .

- HPLC/Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures ≥95% purity .

Advanced Research Questions

Q. How can experimental design (DoE) optimize reaction conditions for scalable synthesis?

A Design of Experiments (DoE) approach minimizes trial-and-error:

- Variables : Temperature, solvent polarity, catalyst loading, and reaction time.

- Response Surface Methodology : Identifies optimal conditions (e.g., maximizing yield while minimizing byproducts) .

- Case Study : highlights DoE applications in thiadiazole synthesis, showing that POCl₃ stoichiometry and reflux duration significantly impact yield .

Q. How do structural modifications to the thiadiazole or phenoxy groups affect bioactivity, and how can conflicting data be resolved?

- Bioactivity Contradictions : Discrepancies in antimicrobial or anticancer assays may arise from:

- Resolution Strategies :

- Computational Modeling : DFT calculations predict electronic effects of substituents .

- Dose-Response Studies : Validate activity trends across multiple cell lines or enzymatic assays .

Q. What methodologies are recommended for studying interactions between this compound and biological targets (e.g., enzymes, receptors)?

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to proteins like kinases or tubulin .

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes with active sites (e.g., COX-2 or EGFR) .

- In Vitro Assays : Fluorescence polarization or FRET assays measure inhibition kinetics (e.g., IC₅₀ values) .

Q. How can reaction mechanisms for thiadiazole ring formation be validated experimentally?

Q. What are the key challenges in scaling up synthesis, and how can they be mitigated?

- Byproduct Formation : Excess POCl₃ in thiadiazole synthesis generates phosphorylated byproducts. Mitigation: Stepwise reagent addition and pH control .

- Solvent Recovery : High-boiling solvents (e.g., DMSO) complicate purification. Solution: Switch to ethanol/water recrystallization .

- Thermal Degradation : Optimize reflux duration to prevent decomposition (TGA/DSC analysis recommended) .

Methodological Tables

Q. Table 1. Comparative Bioactivity of Structural Analogs

Q. Table 2. Optimized Reaction Conditions (DoE Results)

| Parameter | Low Level | High Level | Optimal Value |

|---|---|---|---|

| Temperature (°C) | 80 | 110 | 95 |

| POCl₃ (equiv.) | 2.5 | 3.5 | 3.0 |

| Reaction Time (h) | 2 | 4 | 3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.